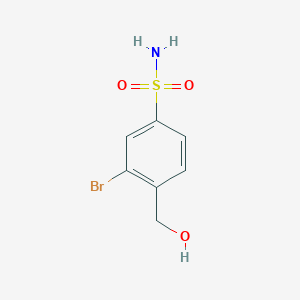

3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” is a chemical compound. It is related to benzene-sulfonamide derivatives, which are potent Chemokine Receptor Type 4 (CXCR4) inhibitors .

Physical And Chemical Properties Analysis

“3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” is a powder with a molecular weight of 266.12 . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Tandem Cyclocondensation-Knoevenagel–Michael Reaction

A novel N-bromo sulfonamide reagent was synthesized and characterized for its efficiency as a catalyst in organic synthesis. This catalyst facilitates the synthesis of complex organic molecules via a pseudo five-component condensation reaction, offering advantages such as high yields, short reaction times, and clean workup, which are critical in the development of new chemical entities (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Intramolecular Oxidative Bromocyclization

The use of (diacetoxyiodo)benzene and KBr for the intramolecular oxidative bromocyclization of homoallylic sulfonamides demonstrates the utility of bromine sources in organic synthesis. This reaction provides a mild, metal-free approach to synthesizing 2-substituted-4-bromo-pyrrolidines, highlighting the role of bromine in mediating complex chemical transformations (Fan et al., 2007).

Photodynamic Therapy and Material Science

- Synthesis and Biological Evaluation of Zinc Phthalocyanine Derivatives: New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and evaluated for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for use in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Advanced Oxidation Processes

- Degradation of Sulfonamide Antibiotics: A comprehensive study using advanced oxidation processes (AOPs) to degrade sulfonamide antibiotics in aqueous solutions reveals the initial reaction mechanism and the formation of various transformation products. This research is vital for understanding the environmental impact of pharmaceutical contaminants and developing efficient treatment methods (Sági et al., 2015).

Anticonvulsant Activity

- Sulfonamide Derivatives of Thiazolidin-4-ones: The synthesis and pharmacological evaluation of 4-thiazolidinones bearing a sulfonamide group for their anticonvulsant activity highlights the potential of these compounds in developing new treatments for seizure disorders. The study provides insight into the structural requirements for activity, offering a basis for future drug development (Siddiqui et al., 2010).

Corrosion Inhibition

- Inhibiting Effects on Metal Corrosion: Research on the inhibitory properties of synthesized benzene sulfonate compounds against the corrosion of steel in acidic solutions demonstrates the potential application of sulfonamide derivatives in corrosion protection. These findings are significant for industrial applications where corrosion resistance is critical (Ashassi-Sorkhabi et al., 2007).

Safety and Hazards

The safety information for “3-Bromo-4-(hydroxymethyl)benzene-1-sulfonamide” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-bromo-4-(hydroxymethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO3S/c8-7-3-6(13(9,11)12)2-1-5(7)4-10/h1-3,10H,4H2,(H2,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFJQEXLCSTJNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2644453.png)

![(Z)-13-acetyl-2-(2-hydroxy-3-methoxybenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2644455.png)

![5-(4-Bromophenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2644456.png)

![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-5-{1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2644457.png)

![methyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2644458.png)

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime](/img/structure/B2644459.png)

![(1S,6R)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B2644462.png)

![2-[(2,4-Difluoroanilino)methyl]benzenol](/img/structure/B2644465.png)

![4-(4-Ethoxyphenyl)-2-[(2-furylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2644466.png)

![2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide;hydrochloride](/img/structure/B2644471.png)

![(E)-2-(2-bromophenoxy)-N'-((1-ethyl-1H-benzo[d]imidazol-2-yl)methylene)acetohydrazide](/img/structure/B2644474.png)